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molecular formula C11H14O2 B1243850 3-Isopropyl-4-methoxybenzaldehyde CAS No. 31825-29-3

3-Isopropyl-4-methoxybenzaldehyde

Cat. No. B1243850
M. Wt: 178.23 g/mol
InChI Key: FLUXMXNLUOSZPT-UHFFFAOYSA-N
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Patent
US07342127B2

Procedure details

To a stirred solution of 2-isopropylanisole (859 g, 5.85 mol) and POCl3 (2690 g, 17.5 mol) at 80° C. under N2, was slowly added DMF (1584 mL, 20.46 mol) at a rate such that the temperature remained between 80-90° C. After stirring for 16 hr at 85° C., the dark solution was poured cautiously onto 7 Kg of ice. (Quench required 1.5 hr due to violent exotherm) The mixture was extracted twice with EtOAc (total volume 16 L). The combined EtOAc layers were washed once with aq. NaHCO3 and then with brine. Upon concentration, 881 g of 4-formyl-2-isopropylanisole was obtained.
Quantity
859 g
Type
reactant
Reaction Step One
Name
Quantity
2690 g
Type
reactant
Reaction Step Two
Name
Quantity
1584 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
7 kg
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[O:10][CH3:11])([CH3:3])[CH3:2].O=P(Cl)(Cl)Cl.CN([CH:20]=[O:21])C>>[CH:20]([C:8]1[CH:7]=[CH:6][C:5]([O:10][CH3:11])=[C:4]([CH:1]([CH3:3])[CH3:2])[CH:9]=1)=[O:21]

Inputs

Step One
Name
Quantity
859 g
Type
reactant
Smiles
C(C)(C)C1=C(C=CC=C1)OC
Step Two
Name
Quantity
2690 g
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Three
Name
Quantity
1584 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
ice
Quantity
7 kg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
After stirring for 16 hr at 85° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 80° C.
CUSTOM
Type
CUSTOM
Details
remained between 80-90° C
CUSTOM
Type
CUSTOM
Details
(Quench required 1.5 hr due to violent exotherm) The mixture
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
was extracted twice with EtOAc (total volume 16 L)
WASH
Type
WASH
Details
The combined EtOAc layers were washed once with aq. NaHCO3
CONCENTRATION
Type
CONCENTRATION
Details
Upon concentration

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(=O)C1=CC(=C(C=C1)OC)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 881 g
YIELD: CALCULATEDPERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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